molecular formula C31H32N4O6S B2806867 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide CAS No. 689757-70-8

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2806867
CAS No.: 689757-70-8
M. Wt: 588.68
InChI Key: OFNXTJWSVDBMAY-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, a benzodioxole moiety, and a morpholine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts alkylation reaction using benzodioxole and an appropriate alkylating agent.

    Morpholine Ring Addition: The morpholine ring is typically introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the quinazolinone intermediate with the benzodioxole and morpholine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the morpholine and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce hydroxylated quinazolinones.

Scientific Research Applications

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6S/c1-3-28(29(36)32-21-5-4-6-23(16-21)38-2)42-31-33-25-9-8-22(34-11-13-39-14-12-34)17-24(25)30(37)35(31)18-20-7-10-26-27(15-20)41-19-40-26/h4-10,15-17,28H,3,11-14,18-19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNXTJWSVDBMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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